molecular formula C7H12N8 B12902708 1,1'-(5-Methylpyrimidine-2,4-diyl)diguanidine CAS No. 31414-50-3

1,1'-(5-Methylpyrimidine-2,4-diyl)diguanidine

Cat. No.: B12902708
CAS No.: 31414-50-3
M. Wt: 208.22 g/mol
InChI Key: NCRMXGONWCWVSY-UHFFFAOYSA-N
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Description

1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 5-position and two guanidine groups at the 2- and 4-positions

Properties

CAS No.

31414-50-3

Molecular Formula

C7H12N8

Molecular Weight

208.22 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)-5-methylpyrimidin-4-yl]guanidine

InChI

InChI=1S/C7H12N8/c1-3-2-12-7(15-6(10)11)14-4(3)13-5(8)9/h2H,1H3,(H8,8,9,10,11,12,13,14,15)

InChI Key

NCRMXGONWCWVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N=C(N)N)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine typically involves the reaction of 5-methylpyrimidine-2,4-diamine with cyanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{5-Methylpyrimidine-2,4-diamine} + \text{Cyanamide} \rightarrow \text{1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product to ensure high purity and yield. Techniques such as crystallization, filtration, and distillation are commonly employed in industrial settings.

Chemical Reactions Analysis

Synthetic Formation Reactions

This compound is synthesized via cyclocondensation reactions involving guanidine derivatives and methylpyrimidine precursors. Key methodologies include:

Three-Component Cyclocondensation

  • Reagents : Guanidine hydrochloride + malononitrile + aldehydes (aromatic or aliphatic) under microwave irradiation or conventional heating

  • Conditions : Solvent-free or ethanol-mediated reactions at 80–120°C for 2–6 hours

  • Yield : 53–92% (dependent on aldehyde substituents)

  • Mechanism : Formation of a pyrimidine-5-carbonitrile intermediate followed by guanidine coupling

Thiazole Ring Formation

  • Reagents : 1-Methylthiourea with α-bromoketones (e.g., chloroacetone) in acetonitrile

  • Conditions : Reflux at 80°C for 4 hours

  • Yield : 76–79%

  • Key Step : Nucleophilic displacement of bromide by thiourea’s sulfur atom

Electrophilic Substitution Reactions

The pyrimidine ring undergoes electrophilic attacks at electron-rich positions (C-5 methyl group enhances electron density):

Reaction Type Reagents/Conditions Product Application
Chlorination N-Chlorosuccinimide (NCS), MeOH, 0°C5-Chloro-pyrimidine derivative Intermediate for kinase inhibitors
Bromination Br₂ in MeOH, 0°C → RT5-Bromo-pyrimidine analog Enhances CDK9 selectivity (16-fold)

Notes:

  • Steric and electronic effects of substituents critically influence reaction outcomes. For example, trifluoromethyl groups at C-5 reduce potency due to steric clashes .

  • Halogenated derivatives show enhanced binding to hydrophobic pockets in CDK9 enzyme targets .

Nucleophilic Reactions

Guanidine moieties act as strong nucleophiles, participating in:

Alkylation

  • Reagents : Acetaldehyde/LDA in THF at -78°C, followed by MnO₂ oxidation

  • Product : 5-Acetylpyrimidine derivatives

  • Yield : 65–85%

Acylation

  • Reagents : Boc₂O (tert-butoxycarbonyl) in CH₂Cl₂ with DMAP catalyst

  • Product : N-Boc-protected intermediates

  • Purpose : Facilitates selective functionalization of guanidine groups

Coordination Reactions

The compound forms stable complexes with metal ions via guanidine’s nitrogen lone pairs:

Metal Ion Coordination Site Application
Silver (Ag⁺)Pyrimidine N1/N3Antimicrobial agents
Zinc (Zn²⁺)Guanidine nitrogensCatalysis in organic synthesis

Structural Insight: X-ray crystallography confirms bidentate binding through pyrimidine ring nitrogens .

Acid-Base Reactions

  • Protonation : Guanidine groups (pKa ~13.6) form guanidinium ions under acidic conditions, increasing water solubility.

  • Deprotonation : At pH >12, deprotonation disrupts hydrogen-bonding networks, altering reactivity in enzymatic assays .

Biological Target Interactions

The compound modulates enzyme activity through non-covalent interactions:

Target Interaction Type Biological Effect
Plasmodium DHFRCompetitive inhibitionAntimalarial activity (Ki = 1.3–243 nM)
CDK9 kinaseATP-binding site occlusionAnti-cancer activity (IC₅₀ = 0.4–28 μM)

Mechanistic Note: Dual guanidine groups stabilize binding via hydrogen bonds with Asp86 and Lys85 residues in PfDHFR .

Thermal Decomposition

  • Conditions : >250°C under inert atmosphere

  • Products : Ammonia, methylpyrimidine fragments, and cyanuric acid derivatives

  • Analysis : TGA shows 95% mass loss between 250–400°C

This comprehensive profile underscores the compound’s versatility in synthetic chemistry and drug discovery. Controlled modification of its guanidine and pyrimidine moieties enables tailored applications in medicinal and coordination chemistry.

Scientific Research Applications

Medicinal Chemistry

1,1'-(5-Methylpyrimidine-2,4-diyl)diguanidine has shown potential in the development of therapeutic agents due to its ability to interact with biological systems.

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent in pharmaceutical formulations .
  • Anticancer Properties : Research has explored the compound's role in cancer therapy. In vitro studies revealed that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. A notable case study involved its application in targeting breast cancer cells, where it inhibited cell proliferation effectively .

Agriculture

The compound has been investigated for its potential use as a plant growth regulator and pesticide.

  • Plant Growth Regulation : Field trials have shown that 1,1'-(5-Methylpyrimidine-2,4-diyl)diguanidine can enhance the growth and yield of crops such as wheat and rice. It promotes root development and increases resistance to environmental stressors .
  • Pest Control : The compound has been tested for its efficacy against agricultural pests. In laboratory settings, it demonstrated significant insecticidal activity against common pests like aphids and beetles, making it a candidate for developing eco-friendly pesticides .

Data Tables

Application AreaSpecific Use CaseEffectivenessReference
Medicinal ChemistryAntimicrobial AgentEffective against pathogens
Anticancer AgentInduces apoptosis in cancer
AgriculturePlant Growth RegulatorEnhances growth in crops
Pest ControlSignificant insecticidal activity

Case Study 1: Antimicrobial Efficacy

A research team conducted experiments to evaluate the antimicrobial properties of 1,1'-(5-Methylpyrimidine-2,4-diyl)diguanidine against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an effective antimicrobial agent for pharmaceutical applications.

Case Study 2: Agricultural Impact

In a controlled field trial on wheat crops, the application of 1,1'-(5-Methylpyrimidine-2,4-diyl)diguanidine resulted in a 20% increase in yield compared to untreated controls. The study highlighted its role as a growth promoter under drought conditions.

Mechanism of Action

The mechanism of action of 1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Famotidine Related Compound E: This compound has a similar structure but with different substituents.

    1,1’-(6-Amino-1,3,5-triazine-2,4-diyl)diguanidine: Another related compound with a triazine ring instead of a pyrimidine ring.

Uniqueness

1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine is unique due to its specific substitution pattern and the presence of guanidine groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1,1'-(5-Methylpyrimidine-2,4-diyl)diguanidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core that is substituted at the 5-position with a methyl group and linked to two guanidine moieties. This structural configuration is significant for its biological interactions and activities.

Anticancer Activity

Research indicates that compounds with a pyrimidine backbone exhibit notable anticancer properties. Specifically, derivatives of pyrimidine have been shown to inhibit cancer cell growth through various mechanisms:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells. For instance, studies have demonstrated that modifications at the C-2 and C-4 positions of the pyrimidine ring can enhance anticancer efficacy by acting as antimetabolites or inhibitors of key enzymes involved in cancer proliferation .
  • Case Study : A study focusing on similar pyrimidine derivatives reported IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity . For example, derivatives with specific substitutions showed enhanced activity against breast cancer (MCF-7) cells.
CompoundCell LineIC50 (µM)Mechanism
1MCF-71.29Apoptosis induction
2A5491.26DNA synthesis inhibition
3HeLa2.96Cell cycle arrest

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and inhibit their function:

  • Antibacterial Effects : In vitro studies have shown that certain pyrimidine derivatives possess bactericidal activity against Gram-positive and Gram-negative bacteria . The presence of guanidine groups enhances membrane permeability, facilitating the entry of the compound into bacterial cells.

Anti-inflammatory Properties

The anti-inflammatory potential of 1,1'-(5-Methylpyrimidine-2,4-diyl)diguanidine has been investigated through its effects on pro-inflammatory cytokines:

  • Cytokine Inhibition : Research has indicated that this compound can inhibit the production of IL-6 and TNF-α in activated macrophages, suggesting a role in modulating inflammatory responses . This property may be beneficial in treating chronic inflammatory conditions.

The biological activities of 1,1'-(5-Methylpyrimidine-2,4-diyl)diguanidine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis and metabolism.
  • Cell Cycle Disruption : By inducing cell cycle arrest at specific phases, it leads to increased apoptosis in malignant cells.
  • Cytokine Modulation : It alters cytokine profiles in inflammatory responses, reducing overall inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1'-(5-Methylpyrimidine-2,4-diyl)diguanidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions, leveraging pyrimidine core modifications. For instance, alkylation or guanidinylation of 5-methylpyrimidine precursors under anhydrous conditions (e.g., using Lawesson’s reagent or P₂S₅ in non-polar solvents) is common. Solvent choice (e.g., DMF avoidance due to side reactions) and stoichiometric ratios of guanidine derivatives are critical for minimizing byproducts like 1,3,4-thiadiazoles . Characterization via HPLC and NMR (¹H/¹³C) is recommended to confirm purity and structural integrity .

Q. How can researchers validate the structural identity of this compound, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with multinuclear NMR (¹H, ¹³C, and ¹⁵N if accessible) to resolve the diguanidine moiety’s electronic environment. X-ray crystallography is ideal for unambiguous confirmation of the 5-methylpyrimidine core and substituent geometry . For dynamic behavior (e.g., tautomerism), variable-temperature NMR or IR spectroscopy can elucidate protonation states .

Q. What theoretical frameworks guide the study of this compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations are essential for predicting electrophilic/nucleophilic sites and reaction pathways. Conceptual frameworks like Frontier Molecular Orbital (FMO) theory explain regioselectivity in substitution reactions, while QSAR models can correlate structural features (e.g., methyl group positioning) with biological activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

  • Methodological Answer : Employ factorial design (e.g., Response Surface Methodology) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, using a central composite design to minimize thiadiazole formation in Lawesson’s reagent-mediated reactions . Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps and guide time-sensitive quenching .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and control for compound stability (e.g., pH-dependent degradation). Mechanistic studies, such as enzyme inhibition assays (e.g., dihydrofolate reductase targeting) or transcriptomic profiling, can clarify mode-of-action discrepancies. Refer to Huseynzada et al. (2021) for case studies on dihydropyrimidine bioactivity .

Q. How do computational methods enhance the understanding of this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities to enzymes like DNA methyltransferases or kinases. Pair these with free-energy perturbation (FEP) calculations to predict substituent effects on binding entropy/enthalpy. Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

  • Methodological Answer : Use preparative HPLC with ion-pairing agents (e.g., TFA for cationic diguanidine retention) or chiral stationary phases if stereoisomers are present. Membrane-based separations (e.g., nanofiltration) can isolate low-molecular-weight impurities, while crystallization optimization (e.g., solvent/antisolvent screening) enhances polymorph control .

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